5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1708428-34-5
VCID: VC3023436
InChI: InChI=1S/C9H7FN4O2/c10-5-2-1-3-6(4-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
SMILES: C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)O
Molecular Formula: C9H7FN4O2
Molecular Weight: 222.18 g/mol

5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1708428-34-5

Cat. No.: VC3023436

Molecular Formula: C9H7FN4O2

Molecular Weight: 222.18 g/mol

* For research use only. Not for human or veterinary use.

5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid - 1708428-34-5

Specification

CAS No. 1708428-34-5
Molecular Formula C9H7FN4O2
Molecular Weight 222.18 g/mol
IUPAC Name 5-(3-fluoroanilino)-2H-triazole-4-carboxylic acid
Standard InChI InChI=1S/C9H7FN4O2/c10-5-2-1-3-6(4-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Standard InChI Key OAEBXOSPTXIPEK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)O
Canonical SMILES C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)O

Introduction

5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazoles. It features a triazole ring, a 3-fluorophenyl group, and a carboxylic acid functional group, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in various fields due to its structural characteristics and potential applications in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of azides with alkynes, known as the Huisgen cycloaddition, followed by modification of the resulting triazole derivative to introduce the carboxylic acid and 3-fluorophenyl groups. Efficient synthesis methods often aim to minimize the number of steps and maximize yield while ensuring purity.

Biological Activities

Triazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The specific biological activity of 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid would depend on its interactions with biological targets, which can be influenced by the fluorophenyl group and the carboxylic acid moiety.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acidC9H7FN4O2Fluorophenyl, carboxylic acidPotential antimicrobial, anticancer
Ethyl 5-amino-4H- triazole-3-carboxylateC6H10N4O2Simple triazole derivativeAntimicrobial
2-(2-Fluorophenyl)ethanamineC8H10FNContains fluorophenyl groupNeuroactive
1-(4-(4-fluorobenzyloxy)pyridin-2(1H)-oneComplex structure with multiple functional groupsAnticancer

This comparison highlights the unique structural features of 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid and its potential for diverse biological activities compared to other compounds.

Research Findings and Future Directions

Research on 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is ongoing, with a focus on understanding its chemical properties and biological interactions. Studies on its synthesis, structural modifications, and biological evaluations are crucial for exploring its therapeutic potential. Future research should aim to elucidate its mechanism of action and assess its efficacy in various biological systems.

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